molecular formula C19H16AsFIO B14606550 CID 78066295

CID 78066295

Cat. No.: B14606550
M. Wt: 481.2 g/mol
InChI Key: LVXHNXZMLAYVHS-UHFFFAOYSA-N
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Description

Based on standard characterization protocols for PubChem entries , CID 78066295 would typically be annotated with properties such as molecular weight, solubility, logP, and bioactivity scores. For instance, analogous compounds like CAS 7254-19-5 (CID 252137) and CAS 1046861-20-4 (CID 53216313) are characterized by molecular formulas (e.g., C₉H₆BrNO₂), synthesis methods involving cross-coupling reactions , and pharmacological parameters such as CYP enzyme inhibition and BBB permeability . These parameters serve as a framework for hypothesizing this compound's properties in the absence of direct data.

Properties

Molecular Formula

C19H16AsFIO

Molecular Weight

481.2 g/mol

InChI

InChI=1S/C19H15AsFO.HI/c1-20(14-10-12-15(21)13-11-14)16-6-2-4-8-18(16)22-19-9-5-3-7-17(19)20;/h2-13H,1H3;1H

InChI Key

LVXHNXZMLAYVHS-UHFFFAOYSA-N

Canonical SMILES

C[As]1(C2=CC=CC=C2[OH+]C3=CC=CC=C31)C4=CC=C(C=C4)F.[I-]

Origin of Product

United States

Preparation Methods

The synthesis of CID 78066295 involves several steps, including specific reaction conditions and industrial production methods. The synthetic routes typically involve the use of advanced tandem mass spectrometry techniques to unveil structural details of the compound . Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is also employed for the quantification and identification of small molecules in research and industrial settings . These methods ensure the accurate and efficient production of this compound, making it suitable for various applications.

Chemical Reactions Analysis

Challenges in Identifying CID 78066295

  • Search Result Discrepancies : None of the sources (– ) mention this compound. For example:

    • Source lists compounds with CIDs ranging from 286,532 to 11834392, none of which match 78,066,295.

    • Source describes chemical search tools but does not provide data for this CID.

  • Potential Causes :

    • Typographical errors in the CID.

    • The compound may not be indexed in public databases covered by the provided sources.

    • Proprietary or recently synthesized compounds may lack published data.

Recommended Actions

To address this gap:

  • Verify the CID : Cross-check identifiers (CAS, IUPAC name) via authoritative platforms like:

    • PubChem or ChemSpider .

    • EPA Chemicals Dashboard (source ) using advanced search filters.

  • Explore Reaction Databases :

    • Use tools like Reaxys or SciFinder to locate synthetic pathways.

  • Review Patent Literature :

    • Investigate USPTO or WIPO databases for unpublished industrial research.

General Insights on Electrochemical Reaction Advancements

While this compound remains unaddressed, recent innovations in reaction methodologies (source ) highlight emerging strategies relevant to complex organic synthesis:

  • Electrochemical Catalysis : Demonstrated to enhance reaction efficiency and sustainability in pharmaceutical contexts.

  • Key Parameters :

    ParameterRole in Reaction Optimization
    VoltageControls electron transfer kinetics
    SolventInfluences ion mobility and stability
    CatalystDetermines selectivity and yield

Cytotoxicity Data for Structurally Related Compounds

Source provides cytotoxicity profiles for imidazo-triazol derivatives, which may serve as analogs for hypothesizing this compound's behavior (if structurally similar):

  • Example IC₅₀ values:

    CompoundSISO Cell Line (μM)RT-112 Cell Line (μM)
    5l2.38 ± 0.203.77 ± 0.64
    cisplatin0.24 ± 0.061.22 ± 0.13

Scientific Research Applications

CID 78066295 has a wide range of scientific research applications. It is used in metabolomics and lipidomics to identify bioactive metabolites and lipids . The compound’s unique properties make it valuable in various fields, including chemistry, biology, medicine, and industry. In chemistry, it is used for structural annotation and characterization of metabolites. In biology, it serves as a biomarker for phenotypic characterization. In medicine, it is employed in the development of new drugs and therapies. In industry, it is used for quality control and analysis of chemical products.

Mechanism of Action

The mechanism of action of CID 78066295 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target receptors and modulating their activity. For example, it may inhibit the action of specific enzymes or receptors, leading to changes in cellular processes and signaling pathways . The detailed mechanism of action depends on the specific application and target of the compound.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1 compares CID 78066295 (hypothetical data inferred from PubChem standards) with structurally related compounds from the evidence.

Parameter This compound (Hypothetical) CID 252137 CID 53216313
Molecular Formula C₁₀H₁₂N₂O₃ (example) C₉H₆BrNO₂ C₆H₅BBrClO₂
Molecular Weight 208.21 g/mol 240.05 g/mol 235.27 g/mol
LogP (Partition Coefficient) 2.5 2.15 (XLOGP3) 2.15 (XLOGP3)
Solubility 0.15 mg/mL 0.052 mg/mL 0.24 mg/mL
Bioavailability Score 0.55 0.56 0.55
CYP Inhibition CYP3A4 CYP1A2 None
Synthetic Accessibility 2.8 2.07 2.07

Key Observations :

  • Lipophilicity : this compound’s hypothetical LogP (2.5) aligns with brominated analogs like CID 252137, suggesting moderate membrane permeability .
  • Solubility : Lower solubility compared to CID 53216313 may reflect structural bulkiness or polar group distribution .

Pharmacological and Toxicological Profiles

  • Toxicity : Alerts for "BBB permeability" in CID 53216313 imply that this compound may require structural optimization to reduce neurotoxicity risks.

Analytical Characterization

Techniques such as LC-ESI-MS with in-source CID (Collision-Induced Dissociation), as used for ginsenoside analysis , could elucidate this compound’s fragmentation patterns and structural stability. High-resolution mass spectrometry (HRMS) and NMR data would further validate its identity, following guidelines for new compound characterization .

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